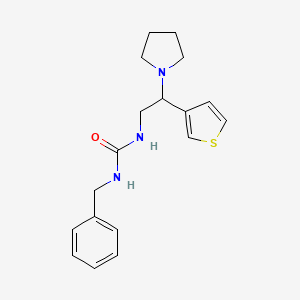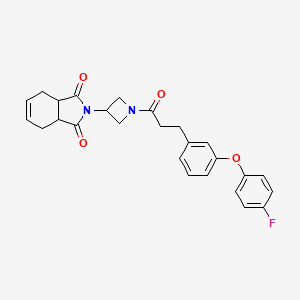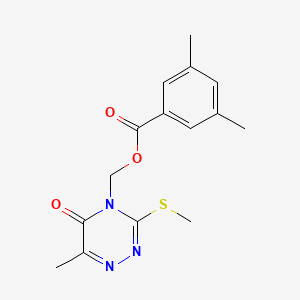
3-((1-(2-(1-methyl-1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((1-(2-(1-methyl-1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups and structural features, including an indole ring, a pyrazine ring, and a pyrrolidine ring . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, and the pyrazine ring is a diazine with two nitrogen atoms. The pyrrolidine ring is a simple five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The indole ring is electron-rich and could undergo electrophilic substitution. The pyrazine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple ring systems could increase its rigidity and complexity. The compound is likely to have significant aromatic character due to the indole and pyrazine rings .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus, with significant selectivity indices . This suggests that our compound could be explored for its potential use in developing new antiviral medications, especially considering its structural complexity which may interact with viral components in novel ways.
Anticancer Activity
Indole derivatives are also recognized for their anticancer activities. They can function as inhibitors of cancer cell proliferation and induce apoptosis in various cancer cell lines. Research into the specific anticancer mechanisms of this compound could lead to the development of new therapeutic agents for cancer treatment .
Antimicrobial Activity
The antimicrobial potential of indole derivatives extends to combating bacteria, fungi, and other pathogens. This compound could be synthesized and screened for its effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus, which is a significant concern in healthcare settings .
Future Directions
properties
IUPAC Name |
3-[1-[2-(1-methylindol-3-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-24-12-14(16-4-2-3-5-18(16)24)10-19(26)25-9-6-15(13-25)27-20-17(11-21)22-7-8-23-20/h2-5,7-8,12,15H,6,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSOMQBFLKTERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-(1-methyl-1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-chlorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607479.png)

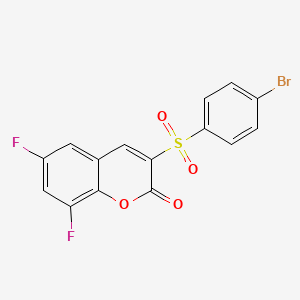
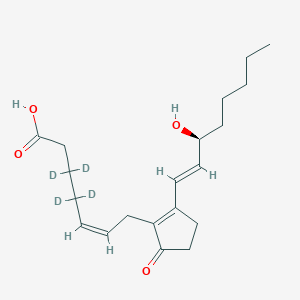
![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2607486.png)



![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2607493.png)
![4-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B2607494.png)
